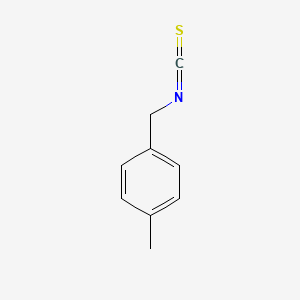

4-Methylbenzyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221231. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(isothiocyanatomethyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NS/c1-8-2-4-9(5-3-8)6-10-7-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAXIUBJXQISJEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190434 | |

| Record name | Benzene, 1-(isothiocyanatomethyl)-4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3694-46-0 | |

| Record name | 1-(Isothiocyanatomethyl)-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3694-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isothiocyanic acid, p-methylbenzyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003694460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Methylbenzyl isothiocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221231 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(isothiocyanatomethyl)-4-methyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3694-46-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methylbenzyl isothiocyanate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NST594XT9P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what are the chemical properties of 4-Methylbenzyl isothiocyanate

An In-depth Technical Guide to 4-Methylbenzyl Isothiocyanate: Properties, Synthesis, and Applications

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and chemical biology, the isothiocyanate (ITC) functional group stands out for its unique reactivity and profound biological significance.[1][2] Naturally occurring in cruciferous vegetables, ITCs are renowned for their potential anti-inflammatory, antimicrobial, and anticancer properties.[1][3] This guide moves beyond the well-trodden path of sulforaphane and phenethyl isothiocyanate to deliver a focused, technical exploration of this compound (4-MB-ITC). As a Senior Application Scientist, my objective is not merely to present data, but to provide a causal narrative—explaining the why behind the properties and protocols. This document is structured to serve as a practical and foundational resource for researchers aiming to harness the potential of this versatile molecule.

Part 1: Core Chemical and Physical Identity

This compound is an aromatic isothiocyanate characterized by a benzyl scaffold with a methyl group at the para position. This substitution pattern subtly influences its electronic properties and, consequently, its reactivity and biological interactions compared to its unsubstituted counterpart, benzyl isothiocyanate.

Structural and Physical Data Summary

A clear tabulation of fundamental properties is the bedrock of any laboratory work. The data below has been consolidated from verified supplier and database information.

| Property | Value | Source(s) |

| IUPAC Name | 1-(isothiocyanatomethyl)-4-methylbenzene | [4] |

| Synonyms | p-Methylbenzyl isothiocyanate | [5] |

| CAS Number | 3694-46-0 | [4][5] |

| Molecular Formula | C₉H₉NS | [4][6] |

| Molecular Weight | 163.24 g/mol | [6] |

| Appearance | Clear yellow to orange to brown liquid | [4] |

| Boiling Point | 97°C @ 1 mmHg | [5] |

| Density | 1.08 g/cm³ | [5] |

| Refractive Index | 1.5870-1.5940 @ 20°C | [4] |

| SMILES | CC1=CC=C(CN=C=S)C=C1 | [4] |

| InChI Key | OAXIUBJXQISJEV-UHFFFAOYSA-N | [4][5] |

Caption: Figure 1: Chemical Structure of this compound

Part 2: Spectroscopic Characterization

Spectroscopic analysis provides the fingerprint of a molecule. While specific spectra can vary slightly based on instrumentation and conditions, the following sections detail the expected characteristic signals for this compound, grounded in fundamental principles of spectroscopy.

Infrared (IR) Spectroscopy

The most telling feature in the IR spectrum of any isothiocyanate is the strong and sharp asymmetric stretching vibration of the -N=C=S group.[1]

-

~2100 cm⁻¹ (Strong, Sharp): This band is characteristic of the cumulenic system of the isothiocyanate functional group. Its high intensity and distinct position make it an excellent diagnostic peak.

-

~3000-2850 cm⁻¹ (Medium): Aliphatic C-H stretching from the methyl (CH₃) and benzylic (CH₂) groups.

-

~1610, 1515, 1450 cm⁻¹ (Variable): Aromatic C=C stretching vibrations from the para-substituted benzene ring.

-

~820 cm⁻¹ (Strong): C-H out-of-plane bending, characteristic of 1,4-disubstitution (para) on a benzene ring.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to be clean and highly informative, reflecting the molecule's symmetry.

-

~7.20 ppm (d, 2H, J ≈ 8 Hz): Aromatic protons ortho to the benzylic group.

-

~7.15 ppm (d, 2H, J ≈ 8 Hz): Aromatic protons meta to the benzylic group. Rationale: The para-substitution creates a symmetric AA'BB' system, which often appears as two distinct doublets.

-

~4.75 ppm (s, 2H): Benzylic protons (Ar-CH₂ -NCS). Their chemical shift is significantly downfield due to the deshielding effects of both the aromatic ring and the electronegative isothiocyanate group. The singlet multiplicity indicates no adjacent protons.

-

~2.35 ppm (s, 3H): Methyl protons (Ar-CH₃ ). This signal appears as a sharp singlet in the typical alkyl-aromatic region.

Carbon (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum complements the proton data, confirming the carbon skeleton.

-

~138 ppm: Quaternary aromatic carbon attached to the methyl group.

-

~134 ppm: Quaternary aromatic carbon attached to the benzylic group.

-

~130-145 ppm (Broad or Weak): Isothiocyanate carbon (-N=C=S ). Expert Insight: This carbon often exhibits significant signal broadening due to quadrupolar relaxation of the adjacent ¹⁴N nucleus and the molecule's structural flexibility, sometimes rendering it nearly silent in the spectrum.[2]

-

~129 ppm: Aromatic CH carbons.

-

~128 ppm: Aromatic CH carbons.

-

~48 ppm: Benzylic carbon (Ar-CH₂-NCS ).

-

~21 ppm: Methyl carbon (Ar-CH₃ ).

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would reveal the molecular weight and key fragmentation patterns.

-

m/z = 163 (M⁺•): The molecular ion peak, corresponding to the molecular weight of C₉H₉NS.

-

m/z = 105: A prominent peak resulting from the loss of the isothiocyanate group (•NCS, 58 Da). This fragment corresponds to the stable 4-methylbenzyl cation, which can rearrange to the even more stable methyltropylium cation. This is often the base peak.

-

m/z = 91: Loss of the entire -CH₂NCS group, leading to the tropylium ion, a common fragment for benzylic compounds.

Part 3: Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the electrophilic nature of the central carbon atom in the -N=C=S group. This makes it a prime target for nucleophilic attack, rendering it a valuable synthon for creating a diverse range of sulfur- and nitrogen-containing compounds.[7]

The electron-donating methyl group at the para-position slightly increases the electron density of the aromatic ring, which can subtly modulate the reactivity of the isothiocyanate group compared to unsubstituted benzyl isothiocyanate.

Caption: Figure 2: General Reactivity of 4-MB-ITC with Nucleophiles

Key Reactions:

-

Reaction with Amines: The most common reaction involves the addition of primary or secondary amines to the electrophilic carbon, yielding N,N'-disubstituted thioureas. This reaction is typically fast, high-yielding, and proceeds under mild conditions, making it a cornerstone of combinatorial chemistry and drug scaffold synthesis.[7]

-

Reaction with Alcohols and Thiols: Alcohols and thiols can also act as nucleophiles, attacking the isothiocyanate to form thiocarbamates and dithiocarbamates, respectively. These reactions often require basic catalysis to deprotonate the nucleophile, enhancing its reactivity.

Part 4: Synthesis and Experimental Protocols

The synthesis of isothiocyanates from primary amines is a well-established transformation. The most common laboratory-scale method involves the in-situ formation of a dithiocarbamate salt, followed by desulfurization.[8]

Caption: Figure 3: General Workflow for the Synthesis of 4-MB-ITC

Protocol: Synthesis via Dithiocarbamate Decomposition

This protocol is a generalized procedure based on common methods for isothiocyanate synthesis.[8][9] Causality Note: The choice of a desulfurizing agent like tosyl chloride is critical. It activates the dithiocarbamate, facilitating the elimination of a stable leaving group and the formation of the desired N=C=S bond.

Materials:

-

4-Methylbenzylamine

-

Carbon Disulfide (CS₂)

-

Triethylamine (Et₃N) or other suitable organic base

-

Tosyl Chloride (TsCl) or other desulfurizing agent

-

Dichloromethane (DCM) or other appropriate aprotic solvent

-

Saturated sodium bicarbonate solution, water, brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-methylbenzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

-

Dithiocarbamate Formation: Cool the solution to 0°C in an ice bath. Add carbon disulfide (1.1 eq) dropwise. The reaction is often exothermic. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

-

Desulfurization: Cool the resulting mixture back to 0°C. Add a solution of tosyl chloride (1.1 eq) in anhydrous DCM dropwise. Maintain the temperature at 0°C during the addition.

-

Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting amine.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Part 5: Biological Relevance and Safety

Potential Applications in Drug Discovery

The broader class of isothiocyanates is a subject of intense research for its therapeutic potential.[3][10] While this compound is less characterized than other members of its class, its structural similarity suggests it may share similar biological activities, such as:

-

Antimicrobial Properties: Isothiocyanates can exhibit broad-spectrum antimicrobial activity by disrupting microbial metabolic processes.[1][11]

-

Anticancer Activity: Many ITCs induce apoptosis in cancer cells and modulate key signaling pathways involved in cellular defense and inflammation, such as the Nrf2 pathway.[3][11] In silico studies on related benzyl isothiocyanates show promise as antibacterial agents and enzyme inhibitors, highlighting the potential for computational approaches in exploring these compounds for therapeutic discovery.

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a well-ventilated chemical fume hood.

Hazard Summary:

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Corrosivity: Causes severe skin burns and eye damage.

-

Sensitization: May cause an allergic skin reaction.

-

Other: Pungent odor, moisture sensitive.[5]

Handling Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.

-

Engineering Controls: Use only in a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from moisture and incompatible materials like strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

References

- Wollenberg, B. et al. (2024). Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl .... PubMed.

- Wollenberg, B. et al. (2024). Isothiocyanates in Medicine: A Comprehensive Review on Phenylethyl-, Allyl-, and Benzyl-Isothiocyanates.

- Thermo Fisher Scientific. (2025).

- BenchChem. (n.d.).

- Thermo Scientific Chemicals. (n.d.).

- Thermo Fisher Scientific. (2025).

- Kumar, M. et al. (2022).

- GSRS. (n.d.). This compound. gsrs.

- Martvoň, A. et al. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers.

- ChemicalBook. (n.d.).

- Kumar, A. et al. (2024). In silico exploration of 4(α-l-rhamnosyloxy)-benzyl isothiocyanate: A promising phytochemical-based drug discovery approach for combating multi-drug resistant Staphylococcus aureus. PubMed.

- Glaser, R. et al. (2015).

- (n.d.). 4-Methylphenyl Isothiocyanate: A Deep Dive into Its Biological Activities. Self-published.

- (n.d.).

- GSRS. (n.d.). This compound. gsrs.

- Fisher Scientific. (n.d.).

- Kumar, A. et al. (2024). In silico exploration of 4(α-l-rhamnosyloxy)-benzyl isothiocyanate: A promising phytochemical-based drug discovery approach for combating multi-drug resistant Staphylococcus aureus.

- Fisher Scientific. (n.d.).

- Fisher Scientific. (n.d.).

- Wong, R. & Dolman, S. J. (2007).

- Shaffer, C. J. et al. (2022).

- Organic Chemistry Portal. (n.d.).

- Shaffer, C. J. et al. (2022).

Sources

- 1. chemicalpapers.com [chemicalpapers.com]

- 2. Near-Silence of Isothiocyanate Carbon in 13C NMR Spectra: A Case Study of Allyl Isothiocyanate [agris.fao.org]

- 3. 4-Methoxybenzyl isothiocyanate [webbook.nist.gov]

- 4. This compound, 96% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. BENZYL ISOTHIOCYANATE(622-78-6) IR Spectrum [chemicalbook.com]

- 6. 4-Methylphenyl isothiocyanate(622-59-3) 1H NMR spectrum [chemicalbook.com]

- 7. 4-Methylphenyl isothiocyanate(622-59-3) 13C NMR [m.chemicalbook.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. 4-Methoxybenzyl isothiocyanate | C9H9NOS | CID 123197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. 4-Methoxybenzyl isothiocyanate [webbook.nist.gov]

Technical Guide: Natural Sources, Biosynthesis, and Analysis of 4-Methylbenzyl Isothiocyanate in Plants

Abstract: Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds extensively studied for their potential health benefits, including anticarcinogenic and antimicrobial properties.[1][2][3] 4-Methylbenzyl isothiocyanate (4-MBITC), an aromatic isothiocyanate, is derived from the enzymatic hydrolysis of its precursor, 4-methoxybenzyl glucosinolate (glucoaubrietin).[4] This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the natural plant sources of 4-MBITC, its biosynthesis via the glucosinolate-myrosinase system, and robust methodologies for its extraction, isolation, and characterization. We synthesize field-proven insights with established scientific protocols to deliver a comprehensive resource for the exploration of this promising phytochemical.

Introduction to this compound

Isothiocyanates are defined by the R-N=C=S functional group and are predominantly found in cruciferous vegetables from the Brassicaceae family.[2][5][6] They are produced from precursor molecules called glucosinolates (GSLs) through the action of the myrosinase enzyme when a plant's tissues are damaged.[2][5][7] The structural diversity of the "R" group, which can be aliphatic or aromatic, gives rise to over 130 known glucosinolates and their corresponding isothiocyanates, each with potentially unique biological activities.[8]

1.1 Chemical Structure and Properties

This compound (IUPAC Name: 1-(isothiocyanatomethyl)-4-methylbenzene) is an aromatic isothiocyanate with the chemical formula C₉H₉NS.[9] Its structure features a benzyl ring substituted with a methyl group at the para-position. This structural feature influences its volatility, solubility, and interaction with biological targets.

-

Molecular Formula: C₉H₉NS[9]

-

Molar Mass: 163.24 g/mol [9]

-

Appearance: Typically a colorless to pale yellow liquid.

-

Volatility: Like many ITCs, it is a semi-volatile compound, a critical factor to consider during extraction and analysis to prevent sample loss.[10][11]

1.2 Biological Significance and Therapeutic Potential

While less studied than its counterparts like sulforaphane or benzyl isothiocyanate (BITC), 4-MBITC and related compounds exhibit a range of promising bioactivities. Isothiocyanates, as a class, are recognized for their ability to induce apoptosis in cancer cells, modulate inflammatory pathways, and exert antimicrobial effects against various pathogens.[1][7][12] The electrophilic nature of the isothiocyanate group allows it to react with nucleophilic sites on cellular proteins, thereby modulating key signaling pathways involved in oxidative stress and inflammation.[1][10]

Natural Occurrence and Plant Sources

This compound is not stored pre-formed in plants. Instead, its glucosinolate precursor, 4-methoxybenzyl glucosinolate (also known as glucoaubrietin), is compartmentalized within the plant cell.[4][8] Upon tissue disruption—through chewing, cutting, or pest attack—the enzyme myrosinase comes into contact with glucoaubrietin, hydrolyzing it to release 4-MBITC.

2.1 Key Plant Families and Species

The primary sources of 4-methoxybenzyl glucosinolate are plants within the order Brassicales. While comprehensive quantitative data for 4-MBITC itself is sparse across a wide range of species, the presence of its precursor has been identified in several plants.

| Plant Family | Species | Common Name | Precursor Glucosinolate | Reference |

| Brassicaceae | Brassica elongata | Elongated Mustard | 4-hydroxy-3-methoxybenzylglucosinolate | [13] |

| Brassicaceae | Lepidium densiflorum | Common Pepperweed | 4-hydroxy-3-methoxybenzylglucosinolate | [14] |

| Brassicaceae | Various | Cruciferous Vegetables | General Isothiocyanates | [2][5] |

Note: The table references the identification of related methoxybenzyl glucosinolates. The direct precursor, 4-methoxybenzyl glucosinolate (glucoaubrietin), is a known natural product within this chemical family.[4][8]

Biosynthesis of this compound

The formation of 4-MBITC is a classic example of a "glucosinolate bomb," a plant defense mechanism. The process is a two-stage reaction involving biosynthesis of the precursor followed by enzymatic hydrolysis.

3.1 The Glucosinolate-Myrosinase System

-

Biosynthesis of 4-Methoxybenzyl Glucosinolate: Aromatic glucosinolates are derived from amino acids, typically phenylalanine or tyrosine.[8] Through a series of elongation and modification steps, the amino acid is converted into the core glucosinolate structure, which is then glucosylated and sulfated. The final methoxylation step on the benzyl ring yields 4-methoxybenzyl glucosinolate.

-

Enzymatic Hydrolysis: In intact plant cells, glucosinolates are physically separated from the myrosinase enzyme. When the cell is damaged, myrosinase cleaves the thioglucose bond of the glucosinolate.[15] This generates an unstable aglycone intermediate.

-

Rearrangement: The aglycone spontaneously undergoes a Lossen rearrangement to form the stable this compound.[15]

Analytical Techniques for Quantification

Accurate quantification of 4-MBITC requires sensitive and selective analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the gold-standard techniques.

5.1 Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally well-suited for analyzing volatile and semi-volatile compounds like 4-MBITC, offering high resolution and definitive identification through mass fragmentation patterns. [10]

-

Principle: The sample is vaporized and separated based on its boiling point and affinity for the GC column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint.

-

Typical GC Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 40-50°C, hold for 1-2 minutes, then ramp at 4-10°C/min to 250°C. [16] * Carrier Gas: Helium.

-

-

Mass Spectrometry: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 30-400. [16] 5.2 High-Performance Liquid Chromatography (HPLC)

HPLC is used for both glucosinolate precursors and, with proper derivatization or a suitable detector, the resulting isothiocyanates.

-

Principle: The sample is pumped through a column packed with a stationary phase under high pressure. Separation occurs based on the analyte's interaction with the stationary and mobile phases.

-

Analysis of Glucosinolates: Glucosinolates are typically analyzed as their desulfated counterparts using a C18 reverse-phase column with a water/acetonitrile gradient and UV detection around 229 nm. [8]* Analysis of Isothiocyanates: Direct analysis of ITCs by HPLC-UV can be challenging due to the lack of a strong chromophore. Derivatization with reagents like 1,2-benzenedithiol can be employed, or analysis can be performed using HPLC coupled with mass spectrometry (LC-MS) for greater sensitivity and specificity.

Conclusion

This compound represents a valuable phytochemical with significant therapeutic potential. Its presence in the human diet is dictated by the consumption of specific cruciferous plants and the methods by which they are prepared. For researchers in drug discovery and natural product chemistry, a thorough understanding of its plant origins, biosynthetic pathway, and the nuances of its extraction is paramount. The methodologies outlined in this guide provide a robust framework for the accurate isolation and quantification of 4-MBITC, enabling further investigation into its biological activities and potential applications in human health.

References

- 4-Methylphenyl Isothiocyanate: A Deep Dive into Its Biological Activities. (n.d.). Google Cloud.

-

Barba, F. J., et al. (2020). Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities. Molecules, 25(19), 4557. [Link]

-

Kyriakoudi, A., et al. (2021). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 26(20), 6169. [Link]

-

Al-Oqla, F. M., et al. (2025). Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study. Frontiers in Cellular and Infection Microbiology, 15, 1494059. [Link]

-

Agerbirk, N., et al. (2019). Glucosinolate structural diversity, identification, chemical synthesis and metabolism in plants. Phytochemistry, 169, 112152. [Link]

-

Mishra, A., et al. (2023). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Biomedicines, 11(12), 3175. [Link]

-

Glucoaubrietin. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Abdel-Kader, M. S., et al. (2019). Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak”. Journal of Pharmaceutical Analysis, 9(2), 117-122. [Link]

-

Michl, J., et al. (2022). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Molecules, 27(19), 6652. [Link]

-

Montaut, S., et al. (2016). 4-Hydroxy-3-methoxybenzylglucosinolate, a new glucosinolate in seeds of Brassica elongata. ResearchGate. [Link]

-

Arora, R., et al. (2021). Modulatory Effect of 4-(methylthio)butyl Isothiocyanate Isolated From Eruca Sativa Thell. on DMBA Induced Overexpression of Hypoxia and Glycolytic Pathway in Sprague-Dawley Female Rats. Frontiers in Pharmacology, 12, 693757. [Link]

-

Sohilait, M. R., et al. (2011). Benzyl Isothiocyanate, a Major Component from the Roots of Salvadora Persica Is Highly Active against Gram-Negative Bacteria. PLoS ONE, 6(8), e23045. [Link]

-

4-Hydroxybenzyl isothiocyanate. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

-

This compound. (n.d.). gsrs.ncats.nih.gov. Retrieved January 11, 2026, from [Link]

-

Rather, S. A., et al. (2018). ISOTHIOCYANATES; SOURCES, PHYSIOLOGICAL FUNCTIONS AND FOOD APPLICATIONS. Plant Archives, 18(2), 1837-1842. [Link]

-

Maeda, B., & Murakami, K. (2023). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 59(95), 14144-14156. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Glucoaubrietin | C15H21NO10S2 | CID 46173882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. plantarchives.org [plantarchives.org]

- 6. benchchem.com [benchchem.com]

- 7. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources [mdpi.com]

- 8. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Optimization of the extraction condition for benzyl isothiocyanate contents in Salvadora persica roots “Siwak” - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. 4-Hydroxybenzyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 16. Benzyl Isothiocyanate, a Major Component from the Roots of Salvadora Persica Is Highly Active against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 4-Methylbenzyl Isothiocyanate for Research Applications

This guide provides a comprehensive overview of the synthesis and purification of 4-Methylbenzyl isothiocyanate, a compound of significant interest in medicinal chemistry and drug development. The methodologies detailed herein are grounded in established chemical principles and are designed to be reproducible and scalable for research purposes.

Introduction: The Significance of this compound

Isothiocyanates (ITCs) are a class of naturally occurring compounds found in cruciferous vegetables, renowned for their potential health benefits, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] this compound, a synthetic analogue, has garnered attention within the research community for its potential as a therapeutic agent and as a versatile intermediate in the synthesis of various biologically active molecules.[3] Its utility in drug discovery necessitates reliable and efficient methods for its preparation in high purity. This document outlines a robust protocol for the synthesis and subsequent purification of this compound, tailored for researchers, scientists, and professionals in drug development.

Section 1: Synthesis of this compound

The synthesis of isothiocyanates from primary amines is a well-established transformation in organic chemistry.[2] Several methods exist, with the choice of reagents often dictated by factors such as substrate scope, reaction conditions, and safety considerations.[1][4] While the use of hazardous reagents like thiophosgene has been historically prevalent, modern approaches often favor safer and more environmentally benign alternatives.[5][6][7][8][9][10][11][12]

This guide focuses on a widely adopted and efficient method: the reaction of 4-methylbenzylamine with carbon disulfide in the presence of a base, followed by desulfurization.[13][14] This one-pot, two-step procedure offers high yields and a favorable safety profile.[15]

1.1. Reaction Principle

The synthesis proceeds via two key steps:

-

Formation of a Dithiocarbamate Salt: 4-Methylbenzylamine, a primary amine, reacts with carbon disulfide (CS₂) in the presence of an organic base (e.g., triethylamine) to form an in-situ dithiocarbamate salt.[1]

-

Desulfurization: The dithiocarbamate intermediate is then treated with a desulfurizing agent, such as di-tert-butyl dicarbonate (Boc₂O) or another suitable reagent, to yield the desired this compound.[1][5] This step involves the elimination of byproducts, which are often volatile and easily removed.[1][5]

1.2. Experimental Protocol: A Step-by-Step Guide

Safety First: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[16] Always consult the Safety Data Sheet (SDS) for all reagents before commencing work.[16]

Reagents and Materials:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| 4-Methylbenzylamine | C₈H₁₁N | 121.18 | 104-84-7 |

| Carbon Disulfide (CS₂) | CS₂ | 76.14 | 75-15-0 |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 121-44-8 |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 24424-99-5 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 |

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-methylbenzylamine (1.0 eq).

-

Solvent Addition: Dissolve the amine in anhydrous dichloromethane (DCM).

-

Base and Carbon Disulfide Addition: Cool the solution to 0 °C in an ice bath. Slowly add triethylamine (1.1 eq) followed by the dropwise addition of carbon disulfide (1.5 eq).

-

Dithiocarbamate Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, during which the dithiocarbamate salt will form.

-

Desulfurization: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM dropwise at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 N HCl, saturated aqueous sodium bicarbonate, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

1.3. Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Section 2: Purification of this compound

Purification of the crude product is critical to obtain this compound of a suitable quality for research applications. The choice of purification method depends on the nature of the impurities and the desired final purity. Common techniques include flash column chromatography and recrystallization.[17][18]

2.1. Flash Column Chromatography

Flash column chromatography is a highly effective method for separating the target compound from byproducts and unreacted starting materials.[7][15]

2.1.1. Experimental Protocol

Materials:

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

-

Crude this compound

Procedure:

-

Column Packing: Prepare a slurry of silica gel in hexanes and pack it into a glass column.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the packed column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the polarity). The appropriate solvent system should be determined beforehand by TLC analysis.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a yellow liquid.[16]

2.2. Recrystallization

For solid isothiocyanates or those that can be induced to crystallize, recrystallization is an excellent purification technique.[19][20] This method relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[20][21]

2.2.1. General Principles of Recrystallization

The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[20] The impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

2.2.2. Experimental Protocol (General Guidance)

-

Solvent Selection: Screen various solvents or solvent mixtures (e.g., hexane/ethyl acetate, ethanol/water) to find a suitable system.[19]

-

Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization.

-

Crystal Collection: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum.

2.3. Visualization of the Purification Workflow

Caption: Decision workflow for the purification of this compound.

Section 3: Characterization and Purity Assessment

Confirmation of the structure and assessment of the purity of the synthesized this compound are essential. Standard analytical techniques should be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[18][22]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic isothiocyanate functional group (strong absorption around 2100-2200 cm⁻¹).

Quantitative Data Summary

| Parameter | Expected Value/Range | Method of Determination |

| Yield | > 80% | Gravimetric analysis |

| Purity | > 98% | HPLC |

| Appearance | Yellow Liquid | Visual Inspection |

| Molecular Formula | C₉H₉NS | - |

| Molecular Weight | 163.24 g/mol | Mass Spectrometry |

Conclusion

This guide has provided a detailed, technically sound protocol for the synthesis and purification of this compound. By following the outlined procedures and adhering to strict safety protocols, researchers can reliably produce this valuable compound in high purity for a wide range of research and development applications. The emphasis on both synthetic strategy and rigorous purification ensures the integrity of the final product, a critical factor in obtaining meaningful and reproducible experimental results.

References

- Pittelkow, M., et al. (2008).

- ResearchGate. (2005). A One-Pot Preparation of Isothiocyanates from Amines Using Two Phosgene Substitutes: Bis-(trichloromethyl) Carbonate and Trichloromethyl Chloroformates.

- Li, Z.-Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Organic Chemistry Portal.

- Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface.

- RSC Advances. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Publishing.

- Benchchem. (n.d.).

- MDPI. (n.d.).

- Thermo Fisher Scientific. (2025).

- Thermo Fisher Scientific. (2012).

- Sigma-Aldrich. (2025).

- MDPI. (n.d.). Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI.

- PubMed Central. (n.d.). Isothiocyanate metabolism, distribution, and interconversion in mice following consumption of thermally processed broccoli sprouts or purified sulforaphane. PubMed Central.

- Thermo Fisher Scientific. (2010).

- PubChem. (n.d.). Thiophosgene.

- Google Patents. (2020). HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION.

- Thiophosgene: - An overview. (2020). Unknown Source.

- Sharma, S. (n.d.). Thiophosgene in Organic Synthesis.

- Thiophosgene - React with Water to Develop Carbon Disulfide. (2023). Unknown Source.

- Wikipedia. (n.d.). Thiophosgene. Wikipedia.

- ChemRxiv. (n.d.).

- Google Patents. (n.d.). WO2018153381A1 - High-purity isothiocyanate compound preparation method for industrial production.

- Ronsisvalle, G., et al. (2002). Synthesis of (+)-cis-N-(4-isothiocyanatobenzyl)-N-normetazocine, an isothiocyanate derivative of N-benzylnormetazocine as acylant agent for the sigma(1) receptor. Journal of Medicinal Chemistry.

- University of Rochester. (n.d.).

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

- Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry.

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Synthesis of (+)-cis-N-(4-isothiocyanatobenzyl)-N-normetazocine, an isothiocyanate derivative of N-benzylnormetazocine as acylant agent for the sigma(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 6. researchgate.net [researchgate.net]

- 7. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10436A [pubs.rsc.org]

- 8. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Thiophosgene: - An overview [moltuslab.com]

- 10. researchgate.net [researchgate.net]

- 11. Thiophosgene - React with Water to Develop Carbon Disulfide [moltuslab.com]

- 12. Thiophosgene - Wikipedia [en.wikipedia.org]

- 13. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]

- 14. WO2018153381A1 - High-purity isothiocyanate compound preparation method for industrial production - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. Reagents & Solvents [chem.rochester.edu]

- 20. mt.com [mt.com]

- 21. reddit.com [reddit.com]

- 22. Isothiocyanate metabolism, distribution, and interconversion in mice following consumption of thermally processed broccoli sprouts or purified sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

Initial Biological Screening of 4-Methylbenzyl Isothiocyanate: A Technical Guide to Bioactivity Assessment

Abstract

This technical guide provides a comprehensive framework for the initial biological screening of 4-Methylbenzyl isothiocyanate (4-MBITC), a member of the pharmacologically significant isothiocyanate (ITC) family. While extensive research exists for ITCs like sulforaphane and phenethyl isothiocyanate, 4-MBITC remains a less characterized analogue. This document outlines a structured, multi-tiered in vitro screening approach designed to elucidate its cytotoxic, antimicrobial, antioxidant, and anti-inflammatory potential. By providing detailed, field-proven protocols and the scientific rationale behind experimental choices, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of novel isothiocyanates. The described methodologies are designed to be self-validating, ensuring the generation of robust and reliable preliminary data to guide further investigation.

Introduction: The Scientific Rationale for Screening this compound

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds predominantly found in cruciferous vegetables.[1] Their diverse biological activities, including anticarcinogenic, antimicrobial, anti-inflammatory, and antioxidant effects, have positioned them as promising candidates for drug discovery and development.[2][3] The bioactivity of ITCs is largely attributed to the electrophilic nature of the -N=C=S functional group, which readily reacts with nucleophilic cellular targets, thereby modulating various signaling pathways.[4][5]

Prominent ITCs such as sulforaphane and phenethyl isothiocyanate (PEITC) have been extensively studied, revealing their ability to induce phase II detoxification enzymes, trigger apoptosis in cancer cells, and suppress inflammatory responses.[1][2] this compound (4-MBITC) is a structural analogue of these well-researched compounds, suggesting it may possess a similar spectrum of valuable biological properties.[6] However, a paucity of specific data on 4-MBITC necessitates a systematic initial screening to characterize its bioactivity profile.

This guide presents a logical and efficient workflow for the preliminary in vitro evaluation of 4-MBITC, establishing a foundational dataset of its biological potential. The proposed screening cascade is designed to assess its activity across four key areas of pharmacological interest.

Experimental Workflow: A Tiered Screening Approach

A systematic and tiered approach to the initial biological screening of 4-MBITC is crucial for an efficient allocation of resources and for building a logical understanding of its bioactivity. The proposed workflow begins with a broad cytotoxicity assessment to determine the compound's therapeutic window, followed by parallel investigations into its antimicrobial, antioxidant, and anti-inflammatory properties.

Caption: Tiered workflow for the initial biological screening of 4-MBITC.

Tier 1: Foundational Cytotoxicity Screening

The initial and most critical step in evaluating a novel compound is to determine its cytotoxic profile. This data is fundamental for establishing a therapeutic index and for designing subsequent bioactivity assays at non-lethal concentrations. We will employ two distinct and complementary assays to assess cell viability and membrane integrity.

Rationale for Dual Cytotoxicity Assays

Reliance on a single cytotoxicity assay can be misleading. The MTT assay measures metabolic activity, which can be influenced by factors other than cell death, while the LDH assay directly quantifies cell membrane damage.[7][8] Using both provides a more robust and validated assessment of cytotoxicity.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[9][10]

Methodology:

-

Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[11]

-

Compound Treatment: Prepare serial dilutions of 4-MBITC in the appropriate cell culture medium. Replace the existing medium with the 4-MBITC-containing medium and incubate for 24, 48, and 72 hours.[12]

-

MTT Incubation: After the treatment period, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 3-4 hours at 37°C.[9][10]

-

Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of 4-MBITC that inhibits 50% of cell growth).

Experimental Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.[6]

Methodology:

-

Cell Culture and Treatment: Seed and treat cells with 4-MBITC as described in the MTT assay protocol.

-

Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.[13] Carefully transfer 100 µL of the cell culture supernatant to a new 96-well plate.[7]

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 100 µL of the reaction mixture to each well containing the supernatant.[13]

-

Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.[13]

-

Data Analysis: Use a positive control (cells treated with a lysis buffer) to determine the maximum LDH release. Calculate the percentage of cytotoxicity for each 4-MBITC concentration.

Data Presentation

| Assay | Endpoint Measured | Cell Line 1 (e.g., HeLa) IC50 (µM) | Cell Line 2 (e.g., HEK293) IC50 (µM) |

| MTT Assay | Metabolic Activity (Mitochondrial function) | Experimental Value | Experimental Value |

| LDH Assay | Cell Membrane Integrity (LDH release) | Experimental Value | Experimental Value |

Tier 2: Bioactivity Profiling

With the cytotoxic concentration range of 4-MBITC established, the next tier of screening investigates its potential therapeutic activities at non-toxic and sub-lethal concentrations.

Antimicrobial Activity

Isothiocyanates are known to possess broad-spectrum antimicrobial properties.[14] The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.[15][16]

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of representative bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and a fungal strain (e.g., Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL.[16]

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of 4-MBITC in the appropriate broth medium (e.g., Mueller-Hinton Broth).[17]

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[18]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[18]

-

MIC Determination: The MIC is the lowest concentration of 4-MBITC that completely inhibits visible growth.[16]

-

MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto an appropriate agar medium. The MBC is the lowest concentration that results in no growth on the agar plate.

Antioxidant Capacity

ITCs can exert antioxidant effects directly by scavenging free radicals or indirectly by upregulating antioxidant enzymes.[3] The DPPH and ABTS assays are two widely used methods to evaluate the free radical scavenging activity of a compound.

This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant.[4]

Methodology:

-

Reagent Preparation: Prepare a stock solution of 4-MBITC and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol. Prepare a 0.1 mM solution of DPPH in methanol.[4]

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of 4-MBITC or the standard.[5]

-

Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the decrease in absorbance at 517 nm.[4]

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[19]

Methodology:

-

ABTS Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[19][20]

-

Reaction Mixture: Dilute the ABTS•+ solution with methanol to an absorbance of 0.700 at 734 nm. Add a small volume of the 4-MBITC solution to the diluted ABTS•+ solution.[19]

-

Measurement: Measure the absorbance at 734 nm after 30 minutes.[19]

-

Data Analysis: Calculate the percentage of inhibition and express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Potential

Many ITCs exhibit anti-inflammatory properties by inhibiting key inflammatory mediators like nitric oxide (NO).[7] The Griess assay is a common method to measure NO production by macrophages stimulated with lipopolysaccharide (LPS).[21]

Methodology:

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and allow them to adhere.[21]

-

Treatment and Stimulation: Pre-treat the cells with various non-toxic concentrations of 4-MBITC for 1-2 hours. Then, stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production.[22][23]

-

Griess Reaction: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[21][24]

-

Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.[21]

-

Data Analysis: Use a sodium nitrite standard curve to quantify the amount of nitrite (a stable product of NO) in the supernatant. Calculate the percentage of NO inhibition.

Summary of Bioactivity Data

| Bioactivity | Assay(s) | Endpoint(s) Measured | Result (e.g., MIC, IC50, % Inhibition) |

| Antimicrobial | Broth Microdilution | MIC (µg/mL), MBC (µg/mL) | Experimental Values for each strain |

| Antioxidant | DPPH Assay | Radical Scavenging Activity (IC50 in µg/mL) | Experimental Value |

| ABTS Assay | Radical Scavenging Activity (TEAC value) | Experimental Value | |

| Anti-inflammatory | Nitric Oxide Assay | Inhibition of NO production (% at a given conc.) | Experimental Value |

Mechanistic Hypothesis: Connecting Bioactivity to Cellular Pathways

The preliminary bioactivity data will provide clues to the potential mechanisms of action of 4-MBITC. Based on the well-established activities of other ITCs, two key signaling pathways are likely to be involved: the Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.[2][20]

The Nrf2 Signaling Pathway

The Nrf2-Keap1 pathway is a primary regulator of the cellular antioxidant response.[3][25] Under normal conditions, the transcription factor Nrf2 is bound by Keap1, leading to its degradation. Electrophilic compounds like ITCs can react with cysteine residues on Keap1, causing the release of Nrf2, which then translocates to the nucleus and activates the transcription of antioxidant and detoxification enzymes.[25][26]

Caption: Proposed activation of the Nrf2 pathway by 4-MBITC.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[27] In resting cells, NF-κB is held inactive in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to move to the nucleus and activate the expression of pro-inflammatory genes, including iNOS which produces nitric oxide.[26][28] ITCs have been shown to inhibit this pathway, which would be consistent with a reduction in NO production.[7]

Caption: Proposed inhibition of the NF-κB pathway by 4-MBITC.

Conclusion and Future Directions

This guide provides a robust and logical framework for the initial in vitro biological screening of this compound. The outlined protocols for assessing cytotoxicity, antimicrobial, antioxidant, and anti-inflammatory activities will generate a foundational dataset to establish a preliminary bioactivity profile for this under-characterized compound. The results from this screening cascade will be instrumental in forming data-driven hypotheses about its mechanism of action and will guide subsequent, more focused research. Positive findings in any of these areas would warrant further investigation, including more complex cell-based assays, in vivo studies, and structure-activity relationship analyses to fully elucidate the therapeutic potential of 4-MBITC.

References

-

ResearchGate. (n.d.). Schematic diagram of the core NF‐κB signalling pathway. Retrieved from [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (n.d.). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Retrieved from [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

-

Protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Components of the Nrf2 signalling pathway involved in maintaining... Retrieved from [Link]

-

ResearchGate. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. Retrieved from [Link]

-

ResearchGate. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Retrieved from [Link]

-

NIH. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

-

NIH. (n.d.). The complexity of the Nrf2 pathway: Beyond the antioxidant response. Retrieved from [Link]

-

DOJINDO. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

-

IJCRT.org. (2022). IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Scribd. (n.d.). ABTS Radical Scavenging Assay Method. Retrieved from [Link]

-

NIH. (n.d.). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Retrieved from [Link]

-

Protocols.io. (n.d.). 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability. Retrieved from [Link]

-

Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

-

Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

-

NIH. (2021). NRF2 signalling pathway: New insights and progress in the field of wound healing. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram illustrating the nuclear factor kappa B (NF-κB)... Retrieved from [Link]

-

Protocols.io. (2023). MTT (Assay protocol. Retrieved from [Link]

-

OntoChem. (2025). ABTS Free Radical Scavenging Assay: Significance and symbolism. Retrieved from [Link]

-

MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

-

NIH. (n.d.). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Retrieved from [Link]

-

NIH. (n.d.). The Nuclear Factor NF-κB Pathway in Inflammation. Retrieved from [Link]

-

NIH. (n.d.). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Retrieved from [Link]

-

YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]

-

MDPI. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Retrieved from [Link]

-

Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

-

Frontiers. (n.d.). Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram of Nrf2/ARE signaling pathway and possible mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay | Request PDF. Retrieved from [Link]

-

NIH. (n.d.). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. Retrieved from [Link]

-

ResearchGate. (n.d.). Broth Dilution Method for determining MIC and MBC values of... Retrieved from [Link]

-

Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

Sources

- 1. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]

- 2. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 3. NRF2 signalling pathway: New insights and progress in the field of wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 6. LDH cytotoxicity assay [protocols.io]

- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. broadpharm.com [broadpharm.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. MTT (Assay protocol [protocols.io]

- 12. clyte.tech [clyte.tech]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. arborassays.com [arborassays.com]

- 15. protocols.io [protocols.io]

- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 18. m.youtube.com [m.youtube.com]

- 19. ijpsonline.com [ijpsonline.com]

- 20. scribd.com [scribd.com]

- 21. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability [bio-protocol.org]

- 23. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]

- 26. NF-κB - Wikipedia [en.wikipedia.org]

- 27. researchgate.net [researchgate.net]

- 28. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

4-Methylbenzyl Isothiocyanate: A Deep Dive into its Anticancer Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Preamble: The Emergence of Isothiocyanates in Oncology

Isothiocyanates (ITCs), a class of naturally occurring compounds abundant in cruciferous vegetables, have garnered significant attention in cancer research.[1] Their chemopreventive and therapeutic potential is well-documented, with numerous studies demonstrating their ability to thwart carcinogenesis and impede tumor progression.[1][2][3] Among this promising class of molecules is 4-Methylbenzyl isothiocyanate (4-MBITC), a compound whose structural similarity to other well-studied ITCs, such as benzyl isothiocyanate (BITC), suggests a potent and multifaceted mechanism of action against cancer cells. This guide provides an in-depth exploration of the core molecular mechanisms by which 4-MBITC is proposed to exert its anticancer effects, offering a technical resource for researchers and drug development professionals in the field of oncology.

I. The Central Role of Reactive Oxygen Species (ROS) Generation

A primary and early event in the cellular response to 4-MBITC is the induction of oxidative stress through the generation of reactive oxygen species (ROS).[4][5] While cancer cells often exhibit a higher basal level of ROS compared to their normal counterparts, a further surge in ROS can push them beyond a tolerable threshold, triggering downstream signaling cascades that culminate in cell death.[6][7][8]

Experimental Validation: Quantifying ROS Production

A robust method to quantify intracellular ROS levels involves the use of fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Protocol: Intracellular ROS Detection with DCFH-DA

-

Cell Culture: Plate cancer cells (e.g., pancreatic, breast, or lung carcinoma cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of 4-MBITC for different time points (e.g., 1, 3, 6, 12, and 24 hours). Include a positive control (e.g., H₂O₂) and a vehicle control (e.g., DMSO).

-

Staining: Following treatment, wash the cells with phosphate-buffered saline (PBS) and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Quantification: After incubation, wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

-

Causality Check: To confirm that ROS are the primary mediators of downstream effects, a parallel experiment can be conducted where cells are pre-treated with an ROS scavenger, such as N-acetylcysteine (NAC), prior to 4-MBITC exposure.[4] A reversal of the effects of 4-MBITC by NAC would strongly indicate an ROS-dependent mechanism.

II. Orchestration of Apoptosis: The Programmed Demise of Cancer Cells

The induction of apoptosis, or programmed cell death, is a hallmark of effective anticancer agents.[9] 4-MBITC, like its ITC counterparts, is a potent inducer of apoptosis, primarily through the intrinsic or mitochondrial pathway.[2][4][10]

A. The Mitochondrial Pathway of Apoptosis

The surge in intracellular ROS disrupts the mitochondrial membrane potential, a critical event that governs the integrity of the outer mitochondrial membrane. This disruption leads to the release of pro-apoptotic proteins, most notably cytochrome c, from the intermembrane space into the cytoplasm.[3]

B. The B-Cell Lymphoma 2 (Bcl-2) Family: Gatekeepers of Apoptosis

The Bcl-2 family of proteins are central regulators of mitochondrial integrity. 4-MBITC is thought to modulate the expression of these proteins, leading to a decrease in anti-apoptotic members like Bcl-2 and an increase in pro-apoptotic members such as Bax and Bak.[4][11] This shift in the Bax/Bcl-2 ratio is a critical determinant in the permeabilization of the mitochondrial membrane.

C. Caspase Cascade Activation: The Executioners of Apoptosis

Once in the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome. This complex then activates caspase-9, an initiator caspase, which in turn cleaves and activates effector caspases, such as caspase-3.[1] Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4]

Visualizing the Apoptotic Pathway

Caption: 4-MBITC-induced apoptotic pathway.

Experimental Workflow: Assessing Apoptosis

A multi-pronged approach is recommended to definitively characterize the induction of apoptosis.

Workflow: Apoptosis Characterization

-

Annexin V/Propidium Iodide (PI) Staining:

-

Treat cells with 4-MBITC for 24-48 hours.

-

Stain with Annexin V-FITC and PI.

-

Analyze by flow cytometry to distinguish between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[12]

-

-

Western Blot Analysis:

-

Prepare cell lysates from 4-MBITC-treated and control cells.

-

Perform SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies against key apoptotic proteins: Bcl-2, Bax, cleaved caspase-9, cleaved caspase-3, and cleaved PARP.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

-

Mitochondrial Membrane Potential (ΔΨm) Assay:

-

Treat cells with 4-MBITC.

-

Stain with a potentiometric dye such as JC-1 or TMRM.

-

Analyze by flow cytometry or fluorescence microscopy to detect a decrease in ΔΨm, indicative of mitochondrial dysfunction.

-

III. Disruption of the Cell Cycle: Halting Cancer Proliferation

In addition to inducing apoptosis, 4-MBITC can arrest the cell cycle, preventing cancer cells from progressing through the necessary phases for division.[13][14] The G2/M phase is a common checkpoint at which ITCs exert their effects.[4]

Molecular Mechanisms of G2/M Arrest

The transition from the G2 to the M phase is tightly regulated by the cyclin B1/CDK1 complex. 4-MBITC-induced ROS can activate DNA damage response (DDR) pathways, which in turn can lead to the inhibition of the cyclin B1/CDK1 complex, preventing entry into mitosis.[15][16][17][18][19] Key proteins involved in this checkpoint include p21 and the phosphorylation status of CDC25C phosphatase.[13][14]

Experimental Protocol: Cell Cycle Analysis

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

-

Cell Treatment: Treat cancer cells with 4-MBITC for 24 hours.

-

Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20]

Data Presentation: Quantitative Effects of 4-MBITC

| Cell Line | 4-MBITC (µM) | % Cells in G2/M Phase (Mean ± SD) |

| Pancreatic (PANC-1) | 0 | 15.2 ± 1.8 |

| 10 | 28.5 ± 2.1 | |

| 20 | 45.7 ± 3.5 | |

| Breast (MCF-7) | 0 | 12.8 ± 1.5 |

| 10 | 25.1 ± 2.0 | |

| 20 | 41.3 ± 2.9 |

Note: The data presented in this table is illustrative and should be experimentally determined for 4-MBITC.

IV. Modulation of Key Signaling Pathways

The anticancer effects of 4-MBITC are not solely due to the direct effects of ROS but are also mediated by the modulation of critical intracellular signaling pathways that govern cell survival, proliferation, and inflammation.

A. Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family, including ERK, JNK, and p38, plays a complex role in cancer.[21] ITCs have been shown to activate these pathways, which, depending on the cellular context and the duration of the signal, can lead to either cell survival or apoptosis.[13][14][21][22] The sustained activation of JNK and p38, in particular, is often associated with apoptotic induction.[21]

B. Signal Transducer and Activator of Transcription 3 (STAT3) Pathway

STAT3 is a transcription factor that is constitutively activated in many cancers and plays a crucial role in cell proliferation, survival, and angiogenesis.[23][24] Benzyl isothiocyanate has been shown to inhibit the phosphorylation and activation of STAT3, leading to the downregulation of its target genes, such as Bcl-2 and survivin.[5][23][25] It is highly probable that 4-MBITC shares this mechanism.

C. Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB pathway is a key regulator of inflammation, a process that is intricately linked to cancer development.[26][27] Aberrant NF-κB activation promotes cancer cell survival and proliferation.[28][29] ITCs are known to inhibit the NF-κB pathway, often by preventing the degradation of its inhibitor, IκBα.[10][30] This anti-inflammatory action contributes significantly to the overall anticancer effect.

Visualizing the Interplay of Signaling Pathways

Caption: 4-MBITC's modulation of key signaling pathways.

V. In Vivo Antitumor Potential

While in vitro studies provide a detailed mechanistic understanding, the ultimate validation of an anticancer agent lies in its in vivo efficacy. Studies on the closely related benzyl isothiocyanate have demonstrated significant inhibition of tumor growth in xenograft models without causing significant toxicity to the host.[31][32] These findings provide a strong rationale for investigating the in vivo antitumor activity of 4-MBITC.

VI. Conclusion and Future Directions

This compound emerges as a promising anticancer agent with a pleiotropic mechanism of action. Its ability to induce ROS serves as a central hub, triggering a cascade of events including the induction of apoptosis via the mitochondrial pathway, arrest of the cell cycle at the G2/M phase, and the modulation of key signaling pathways such as MAPK, STAT3, and NF-κB.

Future research should focus on:

-

Directly validating these mechanisms for 4-MBITC in a broad range of cancer types.

-

Investigating the in vivo efficacy and safety profile of 4-MBITC in preclinical animal models.

-